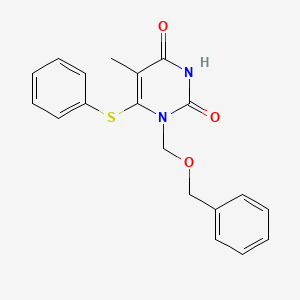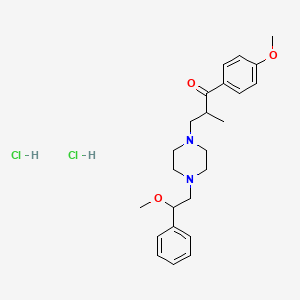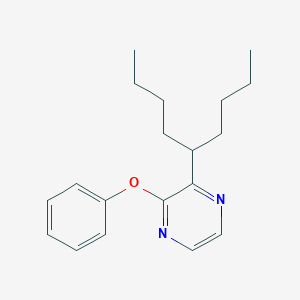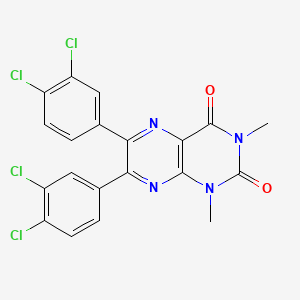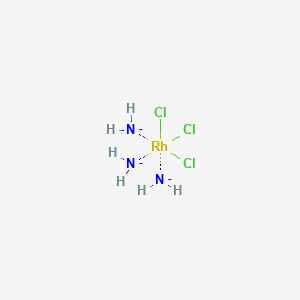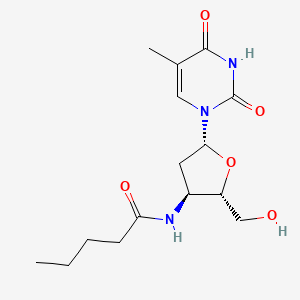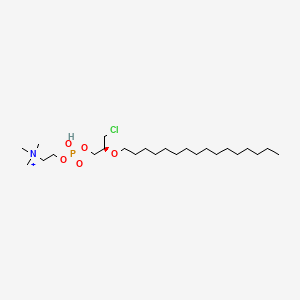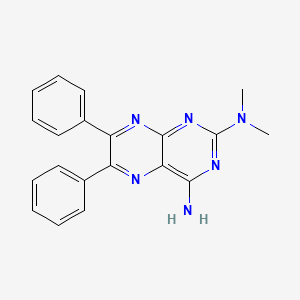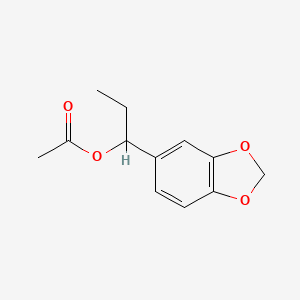
Deschloroketamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Deschloroketamine can be synthesized through various synthetic routes. One common method involves the reaction of cyclohexanone with phenylmagnesium bromide to form 2-phenylcyclohexanone. This intermediate is then reacted with methylamine to produce this compound . The reaction conditions typically involve the use of solvents such as methanol and chloroform, and the reactions are carried out under controlled temperatures and pressures .
化学反应分析
Deschloroketamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions include hydroxylated and dealkylated derivatives . For example, N-dealkylation and hydroxylation are common metabolic pathways for this compound .
科学研究应用
Deschloroketamine has a range of scientific research applications. In chemistry, it is used as a reference material for analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) . In biology, it is used to study its effects on various cell lines, including human embryonic kidney cells and neuroblastoma cells . In medicine, this compound has been investigated for its potential use as an anesthetic and for its immunomodulatory properties . In industry, it is used in the development of new psychoactive substances and for forensic analysis .
作用机制
Deschloroketamine exerts its effects primarily through its action on the N-methyl-D-aspartate (NMDA) receptor, similar to ketamine . It acts as an NMDA receptor antagonist, blocking the receptor and preventing the influx of calcium ions, which leads to its dissociative and anesthetic effects . Additionally, this compound may interact with other receptors, such as opioid and muscarinic receptors, contributing to its overall pharmacological profile .
相似化合物的比较
Deschloroketamine is structurally similar to other dissociative anesthetics such as ketamine, 2-Fluorothis compound, and phencyclidine (PCP) . Compared to ketamine, this compound is reported to be 2-3 times more potent . Phencyclidine, another related compound, shares similar dissociative properties but has a different chemical structure .
Conclusion
This compound is a versatile compound with a range of applications in scientific research, medicine, and industry. Its unique chemical structure and pharmacological properties make it an important subject of study for researchers and clinicians alike.
属性
CAS 编号 |
7063-30-1 |
|---|---|
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC 名称 |
2-(methylamino)-2-phenylcyclohexan-1-one |
InChI |
InChI=1S/C13H17NO/c1-14-13(10-6-5-9-12(13)15)11-7-3-2-4-8-11/h2-4,7-8,14H,5-6,9-10H2,1H3 |
InChI 键 |
ZAGBSZSITDFFAF-UHFFFAOYSA-N |
规范 SMILES |
CNC1(CCCCC1=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


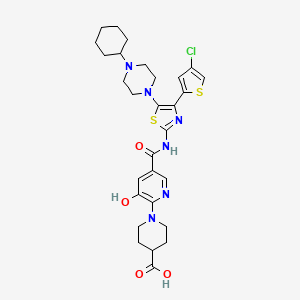
![1,1'-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene](/img/structure/B12793600.png)
![barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12793609.png)
